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Compound of Interest

Compound Name: Tert-butyl 2-amino-5-iodobenzoate

Cat. No.: B3192958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and

mechanism for the formation of tert-butyl 2-amino-5-iodobenzoate, a valuable intermediate in

pharmaceutical synthesis. This document details the underlying chemical principles,

experimental methodologies, and quantitative data associated with its preparation.

Introduction
Tert-butyl 2-amino-5-iodobenzoate is an aromatic amine and ester derivative that serves as a

key building block in the synthesis of various biologically active molecules. Its structure,

featuring an amino group, an iodine atom, and a bulky tert-butyl ester, allows for diverse

chemical modifications, making it a versatile precursor in drug discovery and development. The

synthesis of this compound is typically achieved through a two-step process: the iodination of a

suitable precursor followed by the esterification of the resulting carboxylic acid.

Synthetic Pathway and Mechanism
The most common and practical synthetic route to tert-butyl 2-amino-5-iodobenzoate
involves a two-step sequence starting from 2-aminobenzoic acid (anthranilic acid).

Step 1: Electrophilic Iodination of 2-Aminobenzoic Acid
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The first step is the regioselective iodination of 2-aminobenzoic acid to produce 2-amino-5-

iodobenzoic acid. This reaction is an electrophilic aromatic substitution, where the electron-

donating amino group (-NH₂) directs the incoming electrophile (iodine) to the para position.

The mechanism involves the in-situ generation of an electrophilic iodine species. A common

method employs molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen

peroxide (H₂O₂), in an acidic medium like acetic acid. The hydrogen peroxide oxidizes the

iodide ion to generate the electrophilic iodonium ion (I⁺) or a related species, which is then

attacked by the electron-rich aromatic ring.

Step 2: Tert-butylation of 2-amino-5-iodobenzoic acid

The second step is the esterification of the carboxylic acid group of 2-amino-5-iodobenzoic acid

with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer

esterification with tert-butanol is often slow and requires harsh conditions. A more effective

method involves the reaction of the carboxylic acid with a tert-butylating agent. One common

approach is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-

(dimethylamino)pyridine (DMAP).

The mechanism proceeds through the activation of the carboxylic acid. The carboxylic acid

reacts with (Boc)₂O to form a mixed anhydride. This activated intermediate is then susceptible

to nucleophilic attack by another molecule of the carboxylic acid or a tert-butoxide species,

leading to the formation of the tert-butyl ester and the release of carbon dioxide and tert-

butanol.

Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of tert-butyl 2-
amino-5-iodobenzoate.

Synthesis of 2-amino-5-iodobenzoic acid
Materials:

2-Aminobenzoic acid

Acetic acid
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Molecular iodine (I₂)

30% Hydrogen peroxide (H₂O₂) solution

Water

Procedure:

In a round-bottom flask, dissolve 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol) in acetic acid

(e.g., 100 mL).

To this solution, add molecular iodine (e.g., 4.63 g, 18.2 mmol).

Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol)

dropwise to the mixture while stirring.

Stir the reaction mixture at room temperature (20°C) for 5 hours or at 50°C for 3 hours.[1]

After the reaction is complete, pour the mixture into water (e.g., 260-400 mL) to precipitate

the product.

Collect the crystalline product by filtration, wash with water, and dry.

Synthesis of tert-butyl 2-amino-5-iodobenzoate
Materials:

2-Amino-5-iodobenzoic acid

Di-tert-butyl dicarbonate ((Boc)₂O)

4-(Dimethylamino)pyridine (DMAP)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

amino-5-iodobenzoic acid (1.0 eq) in anhydrous THF or DCM.

Add DMAP (e.g., 0.1-0.2 eq) to the solution.

Add di-tert-butyl dicarbonate (e.g., 1.1-1.5 eq) portion-wise to the stirred solution.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous

solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final

product.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

2-Amino-5-

iodobenzoic acid
C₇H₆INO₂ 263.03 219-221 (dec.)

Yellow to brown

powder/crystals

tert-Butyl 2-

amino-5-

iodobenzoate

C₁₁H₁₄INO₂ 319.14 Not available
Expected to be a

solid

Yields:

Step 1 (Iodination): Yields for the synthesis of 2-amino-5-iodobenzoic acid are reported to be

high, often exceeding 90% after crystallization.

Step 2 (Esterification): The yield for the tert-butylation of similar aromatic carboxylic acids

using (Boc)₂O and DMAP is generally good, typically ranging from 70-90%.

Mandatory Visualizations
Reaction Pathway Diagram
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Caption: Synthetic pathway for tert-butyl 2-amino-5-iodobenzoate.

Experimental Workflow Diagram
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Step 1: Iodination

Step 2: Tert-butylation
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Extract with Organic Solvent
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Column Chromatography
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Caption: Experimental workflow for the synthesis of tert-butyl 2-amino-5-iodobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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